Hypocrellin-Class vs. Hypomycin-Class Photocytotoxicity
ent-Shiraiachrome A (enantiomer of Shiraiachrome A) demonstrates photocytotoxic potency comparable to hypocrellin A and B, with EC50 values at nanomolar levels against human skin melanoma cells. In direct comparison, hypomycin-class perylenequinones (structurally related but distinct subclass) exhibited photocytotoxicity only at micromolar levels—a ≥1000-fold potency differential [1]. The dark toxicity EC50 for both classes exceeded 100 μM, yielding a favorable phototherapeutic index [1].
| Evidence Dimension | Photocytotoxic potency (EC50) |
|---|---|
| Target Compound Data | Nanomolar range (ent-shiraiachrome A) |
| Comparator Or Baseline | Hypocrellin A/B: nanomolar; Hypomycins: micromolar |
| Quantified Difference | ≥1000-fold difference between hypocrellin-class and hypomycin-class |
| Conditions | Human skin melanoma cells; 30 min light exposure vs. dark controls |
Why This Matters
This direct intra-study comparison demonstrates that Shiraiachrome A belongs to the high-potency hypocrellin subclass, not the lower-activity hypomycin subclass—critical for selecting compounds for photodynamic therapy applications requiring nanomolar efficacy.
- [1] Al Subeh ZY, et al. Enhanced Production and Anticancer Properties of Photoactivated Perylenequinones. J Nat Prod. 2020;83(8):2490–2500. View Source
